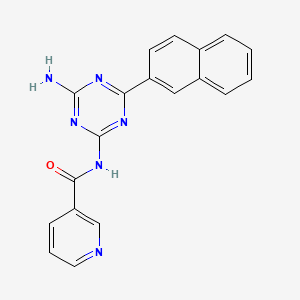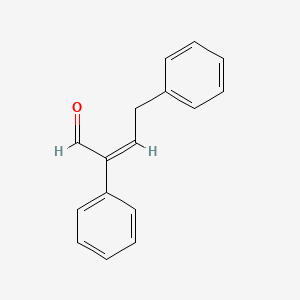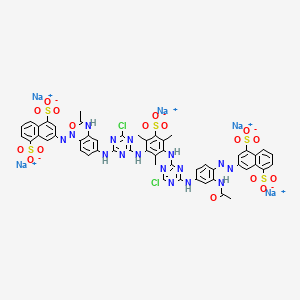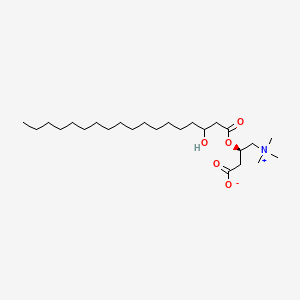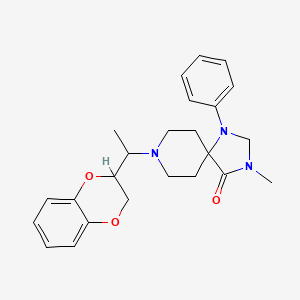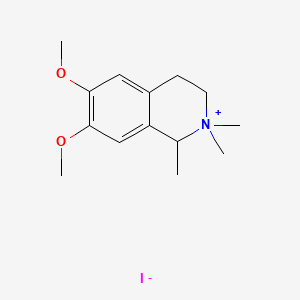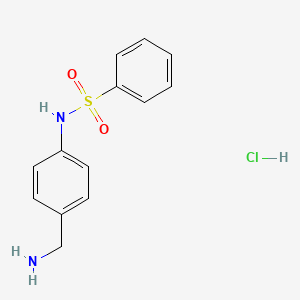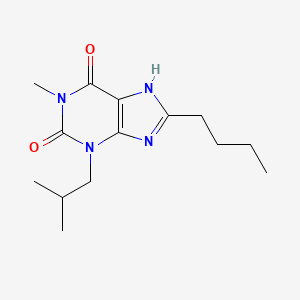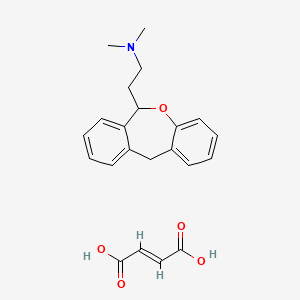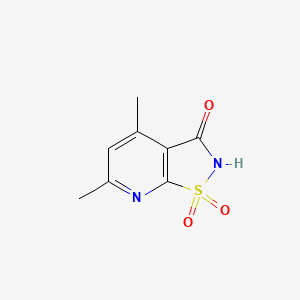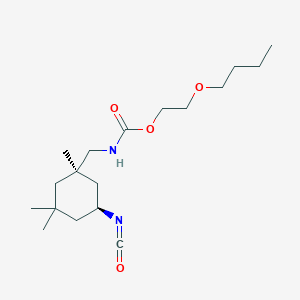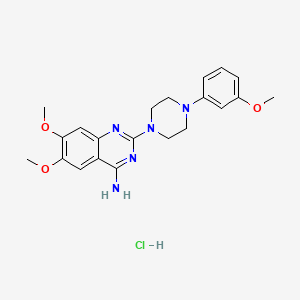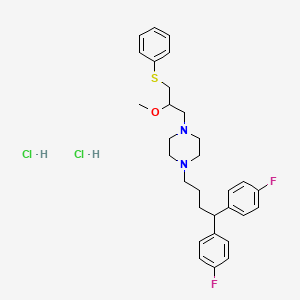
3-methoxy-4-pyrrolidin-1-ylbenzenediazonium;trichlorozinc(1-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methoxy-4-pyrrolidin-1-ylbenzenediazonium;trichlorozinc(1-) is a complex organic compound that features a diazonium group attached to a benzene ring substituted with a methoxy group and a pyrrolidinyl group The compound also includes a trichlorozinc anion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-4-pyrrolidin-1-ylbenzenediazonium;trichlorozinc(1-) typically involves the diazotization of 3-methoxy-4-pyrrolidin-1-ylbenzene. This process requires the reaction of the amine precursor with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then treated with zinc chloride to form the trichlorozinc complex.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve careful control of reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and automated systems to manage the addition of reagents and control temperature.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-4-pyrrolidin-1-ylbenzenediazonium;trichlorozinc(1-) can undergo various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, or cyanides.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols or aromatic amines to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution: Reagents like potassium iodide or copper(I) chloride in aqueous conditions.
Coupling: Phenols or aromatic amines in alkaline conditions.
Reduction: Sodium borohydride or stannous chloride in acidic conditions.
Major Products
Substitution: 3-methoxy-4-pyrrolidin-1-ylbenzene derivatives.
Coupling: Azo compounds.
Reduction: 3-methoxy-4-pyrrolidin-1-ylbenzene.
Scientific Research Applications
3-methoxy-4-pyrrolidin-1-ylbenzenediazonium;trichlorozinc(1-) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with specific biological activities.
Industry: Utilized in the production of dyes and pigments, as well as in materials science for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 3-methoxy-4-pyrrolidin-1-ylbenzenediazonium;trichlorozinc(1-) depends on its application. In coupling reactions, the diazonium group acts as an electrophile, reacting with nucleophilic aromatic compounds to form azo bonds. In reduction reactions, the diazonium group is reduced to an amine, which can then participate in further chemical transformations. The trichlorozinc anion may also play a role in stabilizing the diazonium group and facilitating its reactivity.
Comparison with Similar Compounds
Similar Compounds
3-methoxy-4-hydroxybenzenediazonium: Similar structure but with a hydroxyl group instead of a pyrrolidinyl group.
4-pyrrolidin-1-ylbenzenediazonium: Lacks the methoxy group.
3-methoxybenzenediazonium: Lacks the pyrrolidinyl group.
Uniqueness
3-methoxy-4-pyrrolidin-1-ylbenzenediazonium;trichlorozinc(1-) is unique due to the presence of both the methoxy and pyrrolidinyl groups, which can influence its reactivity and potential applications. The trichlorozinc anion also adds to its uniqueness by providing additional stability and reactivity.
Properties
CAS No. |
16243-87-1 |
|---|---|
Molecular Formula |
C11H14Cl3N3OZn |
Molecular Weight |
376.0 g/mol |
IUPAC Name |
3-methoxy-4-pyrrolidin-1-ylbenzenediazonium;trichlorozinc(1-) |
InChI |
InChI=1S/C11H14N3O.3ClH.Zn/c1-15-11-8-9(13-12)4-5-10(11)14-6-2-3-7-14;;;;/h4-5,8H,2-3,6-7H2,1H3;3*1H;/q+1;;;;+2/p-3 |
InChI Key |
YFDRHGJGZVIBGF-UHFFFAOYSA-K |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+]#N)N2CCCC2.Cl[Zn-](Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


